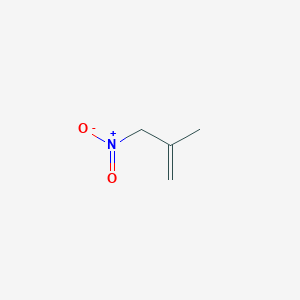

2-Methyl-3-nitroprop-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

1606-31-1 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

2-methyl-3-nitroprop-1-ene |

InChI |

InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h1,3H2,2H3 |

InChI Key |

KEWXKELCJUKXNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Methyl 1 Nitroprop 1 Ene

Established Preparative Routes

The synthesis of 2-methyl-1-nitroprop-1-ene (B1295166) is accessible through several established chemical transformations. These routes primarily utilize commercially available starting materials and involve well-understood reaction mechanisms, making the compound readily available for further applications in organic synthesis. researchgate.netorganic-chemistry.org

Reaction of 2-Methylpropanal with Nitrous Acid

A primary and widely cited method for the synthesis of 2-methyl-1-nitroprop-1-ene involves the reaction of 2-methylpropanal. biosynth.com While sometimes broadly described as a reaction with nitrous acid, the more precise and mechanistically accurate description aligns with a base-catalyzed condensation reaction, specifically the Henry reaction (or nitroaldol reaction), followed by dehydration. wikipedia.orgorganic-chemistry.org

The synthesis of 2-methyl-1-nitroprop-1-ene from 2-methylpropanal is effectively achieved through a two-step process initiated by a Henry reaction between 2-methylpropanal and nitromethane (B149229). wikipedia.org This classic carbon-carbon bond-forming reaction is catalyzed by a base. organic-chemistry.org

The mechanism commences with the deprotonation of nitromethane at the α-carbon by a base, generating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-methylpropanal. The resulting intermediate is a β-nitro alkoxide, which is subsequently protonated to yield a β-nitro alcohol, specifically 2-methyl-1-nitropropan-2-ol. wikipedia.org

The final step to obtain the target compound, 2-methyl-1-nitroprop-1-ene, is the dehydration of the intermediate β-nitro alcohol. commonorganicchemistry.com This elimination of a water molecule is often promoted by the reaction conditions, particularly when elevated temperatures are used. commonorganicchemistry.com The presence of acidic protons on the carbon adjacent to the nitro-bearing carbon facilitates this dehydration to form the nitroalkene. organic-chemistry.org

Interactive Table: Conditions for Henry Reaction and Dehydration

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Base (e.g., NaOH, piperidine) | To deprotonate the nitroalkane and catalyze the condensation. wikipedia.orgorganic-chemistry.org |

| Reactants | 2-Methylpropanal, Nitromethane | Aldehyde and nitroalkane components for the condensation. wikipedia.org |

| Temperature | Elevated temperatures | To promote the dehydration of the intermediate β-nitro alcohol to the desired nitroalkene. commonorganicchemistry.com |

| Solvent | Aqueous media or organic solvents | The choice of solvent can influence reaction rates and stereochemical outcomes. organic-chemistry.org |

To maximize the yield of the final nitroalkene, the dehydration step is often driven to completion. This can be achieved by using elevated temperatures. commonorganicchemistry.com However, temperature control is crucial, as excessively high temperatures can lead to side reactions and polymerization of the product.

Purity of the final product is a key consideration. By-products can arise from side reactions such as the Cannizzaro reaction, especially with sterically hindered substrates. wikipedia.org The choice and amount of base catalyst are critical; using only small amounts of base is recommended if the isolation of the intermediate β-hydroxy nitro-compound is desired, whereas different conditions are needed to favor the formation of the nitroalkene. organic-chemistry.org Purification of the crude product is typically achieved through column chromatography to separate the desired nitroalkene from unreacted starting materials and by-products. tandfonline.com The maintenance of reaction parameters such as microwave power, temperature, and time has also been noted as important for achieving consistent yields. tandfonline.com

Nitration of 2-Methylpropene

An alternative synthetic strategy for preparing nitropropenes involves the direct nitration of an alkene, in this case, 2-methylpropene. This method relies on the principles of electrophilic addition to the carbon-carbon double bond.

The reaction of 2-methylpropene with a nitrating agent proceeds via an electrophilic addition mechanism. libretexts.org The electron-rich π-bond of the alkene acts as a nucleophile, attacking the electrophilic nitrating species, which is typically the nitronium ion (NO₂⁺). masterorganicchemistry.comnerdfighteria.info

The addition of the electrophile to the double bond of 2-methylpropene follows Markovnikov's rule. The nitronium ion adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation intermediate at the more substituted, tertiary carbon. quizlet.com This tertiary carbocation is stabilized by the inductive effects of the two methyl groups. In a subsequent step, a nucleophile present in the reaction mixture attacks the carbocation. Depending on the specific nitrating agent and conditions used, this nucleophile can be the acetate (B1210297) ion (leading to a β-nitro acetate) or the nitro group itself, which after a deprotonation step, can lead to the formation of 2-methyl-1-nitroprop-1-ene. quizlet.comresearchgate.net

Several nitrating agents can be employed for the nitration of alkenes. A common and effective agent for this purpose is acetyl nitrate (B79036), which is often generated in situ from the reaction of nitric acid and acetic anhydride (B1165640). researchgate.net The reaction of 2-methylpropene with acetyl nitrate in an acetic acid-acetic anhydride solution can yield a mixture of products, including β-nitro acetates and β-nitroalkenes. researchgate.net Other nitrating agents include nitrogen tetroxide.

Controlling the reaction to favor the formation of 2-methyl-1-nitroprop-1-ene over other products, such as the corresponding β-nitro acetate or β-nitro nitrate, is a key challenge. researchgate.net The reaction conditions, including temperature and the presence of catalysts, play a significant role. For instance, the addition of a small amount of a strong protic acid like sulfuric acid can have a strong accelerating effect on the nitration, which can be useful for less reactive alkenes. researchgate.net The active nitrating species is believed to be protonated acetyl nitrate. researchgate.net Careful management of these parameters is necessary to control the product distribution and optimize the yield of the desired nitroalkene.

Interactive Table: Nitrating Agents and Reaction Control

| Factor | Details | Impact on Reaction |

|---|---|---|

| Nitrating Agent | Acetyl nitrate, Nitrogen tetroxide | Provides the electrophilic nitro group for addition to the alkene. |

| Catalyst | Sulfuric acid (optional) | Can accelerate the rate of nitration. researchgate.net |

| Temperature | Controlled | Affects the distribution between addition and elimination products. |

| Solvent | Acetic acid/Acetic anhydride | Common solvent system for reactions with acetyl nitrate. researchgate.net |

Decomposition and Elimination Pathways of Nitro-Functionalized Precursors

A primary strategy for synthesizing conjugated nitroalkenes involves the elimination of small molecules from saturated nitro-compound precursors. icm.edu.pl These pathways include the dehydration of β-nitro alcohols, elimination of carboxylic acids from nitro-alkyl carboxylates, and the removal of hydrogen halides from halonitroalkanes.

The dehydration of β-nitro alcohols presents a direct route to nitroalkenes. However, the direct dehydration of these precursors without specific activating agents is often challenging from a preparative standpoint, sometimes requiring very high temperatures. researchgate.netsci-rad.com For instance, the preparation of simple nitroalkenes like 2-nitro-but-1-ene under such conditions can necessitate temperatures in the range of 290-350°C. researchgate.netsci-rad.com

To circumvent these harsh conditions, various dehydrating agents and catalytic systems have been developed. The use of phthalic anhydride is considered one of the most reliable methods for preparing lower nitroalkenes, including 2-nitroprop-1-ene, an analogue of the title compound. thieme-connect.de Another effective method involves using dicyclohexylcarbodiimide (B1669883) (DCHCDI) in the presence of a catalyst like copper(I) chloride (CuCl). researchgate.netthieme-connect.de This system facilitates the dehydration of 2-nitropropan-1-ol to 2-nitroprop-1-ene at a significantly lower temperature of 35°C, achieving a satisfactory yield. researchgate.net Other reagents, such as alumina (B75360) and methanesulfonyl chloride/triethylamine, have also been successfully employed for the dehydration of β-nitro alcohols to their corresponding nitroalkenes. thieme-connect.de

Table 1: Selected Reagents for the Dehydration of β-Nitro Alcohols

| Dehydrating Agent/System | Target Nitroalkene Example | Conditions | Reference |

| Phthalic Anhydride | 2-Nitroprop-1-ene | 140−180 °C, 80 Torr | thieme-connect.de |

| Dicyclohexylcarbodiimide (DCHCDI) / Copper(I) Chloride (CuCl) | 2-Nitroprop-1-ene | 35°C | researchgate.net |

| Alumina | (Z)-3-Nitropent-2-ene | Not specified | thieme-connect.de |

| Methanesulfonyl chloride / Triethylamine | Various nitroalkenes | Not specified | thieme-connect.de |

A more convenient and widely used alternative to the direct dehydration of β-nitro alcohols is a two-step process involving the formation and subsequent elimination of a nitro-alkyl carboxylate. sci-rad.com The β-nitro alcohol is first converted to an ester, typically an acetate or benzoate (B1203000), which then undergoes thermal elimination (pyrolysis) to yield the desired nitroalkene. researchgate.netsci-rad.com This approach avoids the harsh conditions of direct dehydration.

This procedure is applicable for the synthesis of various nitroalkenes, including 2-nitroprop-1-ene. researchgate.netsci-rad.com For example, 2-nitroalcohols can be reacted with benzoyl chloride to form the corresponding benzoate ester, which is then heated to induce elimination. sci-rad.com

In a related method, phthalic anhydride can be melted with a β-nitro alcohol. This reaction forms a phthalic ester of the nitroalcohol in situ, which then eliminates a molecule of phthalic acid under the reaction conditions to yield the free nitroalkene. researchgate.netsci-rad.com This pathway has been successfully used to prepare compounds such as 2-nitroprop-1-ene and 2-nitrobut-1-ene. researchgate.netsci-rad.com

Table 2: Synthesis of Nitroalkenes via Elimination from Nitro-Alkyl Carboxylates

| Nitro-Alkyl Carboxylate Precursor | Elimination Product | Method | Reference |

| 2-Benzoyloxy-1-phenyl-1-nitroethane | 1-Phenyl-1-nitroethene | Thermolysis | researchgate.netsci-rad.com |

| Phthalic ester of 2-nitroethanol | Nitroethene | In situ formation and elimination | researchgate.netsci-rad.com |

| Acetate of 1,1,1-trichloro-3-nitropropan-2-ol | 3,3,3-Trichloro-1-nitroprop-1-ene | Acetic acid extrusion | nih.gov |

The dehydrohalogenation of 2-halo-1-nitroalkanes provides another important route to conjugated nitroalkenes. Non-catalyzed elimination of a hydrogen halide (HX) from these precursors is possible but typically requires extremely high temperatures, such as the gas-phase decomposition of 2-chloro-1-nitroethane at 400°C. researchgate.netsci-rad.com

The introduction of a base catalyst makes this transformation significantly more practical, allowing it to proceed under mild conditions with good yields. researchgate.netsci-rad.com For instance, the elimination of HBr from 1,2-dibromo-1-nitro-2-phenylethane occurs rapidly in the presence of pyridine (B92270) to give 2-phenyl-1-bromo-1-nitroethene in 82% yield. researchgate.netsci-rad.com Similarly, picoline can catalyze the synthesis of 3,3,3-trichloro-1-bromo-1-nitroprop-1-ene at room temperature. researchgate.netsci-rad.com

An alternative strategy involves the addition of nitryl iodide (NO₂I) to an alkene, followed by the base-induced elimination of hydrogen iodide. thieme-connect.de Nitryl iodide can be generated in situ from iodine and a nitrite (B80452) salt, such as silver nitrite or the more economical sodium or potassium nitrite. thieme-connect.de The subsequent elimination step is typically carried out using a base like triethylamine. thieme-connect.de

Table 3: Synthesis of Nitroalkenes via Halogen Elimination

| Precursor/Reactants | Base/Catalyst | Product | Conditions | Reference |

| 1,2-Dibromo-1-nitro-2-phenylethane | Pyridine | 2-Phenyl-1-bromo-1-nitroethene | Not specified, short time | researchgate.netsci-rad.com |

| 1,2-Dibromo-3,3,3-trichloropropane | Picoline | 3,3,3-Trichloro-1-bromo-1-nitroprop-1-ene | Room Temperature | researchgate.netsci-rad.com |

| Alkene + NaNO₂/I₂ | Triethylamine | Nitroalkene | Not specified | thieme-connect.de |

Comparative Analysis of Synthetic Protocols

The primary methods for synthesizing 2-methyl-1-nitroprop-1-ene and related nitroalkenes each possess distinct advantages and disadvantages related to reaction conditions, convenience, and efficiency. The optimal strategy is often the extrusion of small molecules from saturated nitro-compounds. icm.edu.pl

The direct dehydration of β-nitro alcohols is the most atom-economical route but is often hampered by the need for very high temperatures, which can lead to side reactions and limit its practical application. researchgate.netsci-rad.com The use of dehydrating agents like DCHCDI/CuCl or phthalic anhydride significantly improves the viability of this method by allowing for milder conditions. researchgate.netthieme-connect.de

The elimination from nitro-alkyl carboxylates is generally considered more convenient from a preparative viewpoint than direct dehydration. sci-rad.com Although it involves an additional step (esterification), the subsequent elimination often proceeds under more controlled and milder thermal conditions, leading to cleaner reactions and better yields. The in-situ formation of the ester using phthalic anhydride combines the advantages of this route into a single operational step. researchgate.netsci-rad.com

Dehydrohalogenation of halonitroalkanes is a powerful method, particularly when base-catalyzed. It allows for the synthesis of a variety of nitroalkenes under mild, often room-temperature, conditions. researchgate.netsci-rad.com The two-step sequence of nitryl iodide addition to an alkene followed by elimination is also versatile. thieme-connect.de However, these methods require the preparation of halogenated precursors, which may involve additional synthetic steps compared to starting from a β-nitro alcohol, which can often be accessed directly via the Henry reaction. sci-rad.com

Table 4: Comparison of Synthetic Protocols for Nitroalkenes

| Synthetic Protocol | Key Advantages | Key Disadvantages | Typical Conditions |

| Direct Dehydration of β-Nitro Alcohols | Atom economical, direct route. | Often requires very high temperatures; potential for side reactions. | 290-350°C (uncatalyzed); 35-180°C (with agents). researchgate.netsci-rad.comthieme-connect.de |

| Elimination from Nitro-Alkyl Carboxylates | Milder, more controlled elimination; generally higher yields. sci-rad.com | Requires an extra esterification step (unless done in situ). | Thermal (pyrolysis). researchgate.netsci-rad.com |

| Base-Catalyzed Dehydrohalogenation | Very mild conditions (e.g., room temperature); high yields. researchgate.netsci-rad.com | Requires halogenated precursors, which may add synthetic steps. | Base catalyst (e.g., pyridine) at or near room temperature. researchgate.netsci-rad.com |

Advancements in Green Chemistry Approaches for Nitroalkene Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of nitroalkenes and their precursors. These advancements aim to reduce waste, avoid hazardous materials, and improve energy efficiency. mdpi.com

A significant area of focus is the reduction or elimination of organic solvents. Solvent-free, or neat, reaction conditions have been developed for reactions involving nitroalkenes, minimizing waste and environmental impact. mdpi.com For example, mechanochemical grinding has been used for the synthesis of N-substituted amines, and some conjugate addition reactions with nitroolefins have been performed on a multigram scale without solvent. mdpi.comresearchgate.net

The use of reusable and environmentally benign catalysts is another key strategy. Metal-modified montmorillonite (B579905) clays (B1170129) have been shown to be stable and effective catalysts for nitration reactions. organic-chemistry.org Ionic liquids have also been employed as both the nitrating agent and the reaction medium, eliminating the need for additional solvents and co-catalysts under mild conditions. organic-chemistry.org

Table 5: Examples of Green Chemistry Approaches in Nitroalkene-Related Synthesis

| Green Approach | Example | Benefit | Reference |

| Solvent-Free Conditions | Mechanochemical grinding; large-scale conjugate additions. | Reduced solvent waste, minimal environmental impact. | mdpi.comresearchgate.net |

| Reusable Catalysts | Metal-modified montmorillonite clays for nitration. | Catalyst can be recovered and reused, reducing waste. | organic-chemistry.org |

| Ionic Liquids | 1,3-disulfonic acid imidazolium (B1220033) nitrate as nitrating agent. | Acts as both catalyst and solvent, mild conditions. | organic-chemistry.org |

| Biocatalysis | Enzymatic resolution of β-nitroalcohols using lipases (e.g., CALB). | High enantioselectivity, environmentally friendly catalyst. | rsc.org |

Reactivity and Mechanistic Investigations of 2 Methyl 1 Nitroprop 1 Ene in Organic Reactions

Cycloaddition Reactions

The [3+2] cycloaddition (32CA) is a powerful method in organic synthesis for the construction of five-membered heterocyclic rings. In these reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (a dipolarophile). Conjugated nitroalkenes, such as 2-methyl-1-nitroprop-1-ene (B1295166), are effective dipolarophiles due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for cycloaddition reactions.

Theoretical studies using Density Functional Theory (DFT) have explored the [3+2] cycloaddition reaction paths between 2-methyl-1-nitroprop-1-ene and various (Z)-C-aryl-N-phenylnitrones. researchgate.net In this context, 2-methyl-1-nitroprop-1-ene acts as a strong electrophilic component, while the nitrones serve as the nucleophilic three-atom components. researchgate.net The reaction is classified as a polar process that proceeds through an asynchronous transition state. researchgate.net

The interaction is initiated by the attack of the most nucleophilic atom of the nitrone (the oxygen atom) on the most electrophilic center of the nitroalkene (the β-carbon atom). researchgate.net This specific interaction pathway dictates the regiochemical outcome of the reaction. researchgate.net While the transition states are asynchronous, the degree of asynchronicity has been found to be insufficient to enforce a stepwise, zwitterionic mechanism. researchgate.net

Table 1: Reactant Roles in [3+2] Cycloaddition with Nitrones

| Compound | Role | Key Characteristic |

| 2-Methyl-1-nitroprop-1-ene | Electrophile / Dipolarophile | Classified as a strong electrophile (ω > 2 eV). researchgate.net |

| (Z)-C-aryl-N-phenylnitrones | Nucleophile / 1,3-Dipole | Nucleophilic properties vary based on aryl substituents. researchgate.net |

[3+2] Cycloadditions (32CA) with Dipolarophiles

Reactions with Nitrones

Regioselectivity and Stereoselectivity

The regioselectivity of the [3+2] cycloaddition between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones is well-defined. researchgate.net Computational studies show that the reaction mechanism involves the oxygen atom of the nitrone attacking the β-carbon of the nitropropene. researchgate.net This specific mode of attack preferentially leads to the formation of 4-nitro substituted cycloadducts. researchgate.net This outcome is favored over the alternative pathway that would yield 5-nitro substituted products. researchgate.net

The stereoselectivity of similar cycloadditions involving other conjugated nitroalkenes, such as 3,3,3-tribromo-1-nitroprop-1-ene and diarylnitrones, has been observed to be very high, leading to specific cis/trans configurations in the final isoxazolidine (B1194047) ring. However, specific details on the stereoselectivity for reactions involving 2-methyl-1-nitroprop-1-ene require further specific investigation.

Formation of Isoxazolidines

The cycloaddition of a nitrone with an alkene results in the formation of an isoxazolidine, a five-membered heterocyclic ring containing both nitrogen and oxygen atoms adjacent to each other. researchgate.net In the reaction between 2-methyl-1-nitroprop-1-ene and C-aryl-N-phenylnitrones, the process yields substituted isoxazolidines where the nitro group is positioned at the 4th position of the ring. researchgate.net These 4-nitroisoxazolidine structures are the favored products of the kinetically controlled reaction pathway. researchgate.net

While the [3+2] cycloaddition of nitrile N-oxides with various conjugated nitroalkenes is a known method for synthesizing isoxazoline (B3343090) derivatives, specific studies detailing the reaction with 2-methyl-1-nitroprop-1-ene are not extensively covered in the provided literature. mdpi.com However, the reactivity can be inferred from studies on analogous compounds. Nitrile N-oxides typically participate in zwitterionic-type (zw-type) 32CA reactions, which are favored by strong nucleophilic/electrophilic interactions between the reactants. researchgate.net

Reactions with Nitrile N-Oxides

Regioselectivity and Stereoselectivity

Based on analogous reactions, the regioselectivity of the cycloaddition between a nitrile N-oxide and a conjugated nitroalkene is predictable. For example, the reaction between aryl-substituted nitrile N-oxides and E-3,3,3-trichloro-1-nitroprop-1-ene results in the formation of 3-aryl-4-nitro-5-trichloromethyl-2-isoxazolines as the sole products. mdpi.comnih.gov This outcome is a result of the electrophilic activation of the second carbon of the nitrovinyl group. mdpi.com Similarly, the reaction of benzonitrile (B105546) oxide with 3-nitroprop-1-ene (B1620108) yields 5-(nitromethyl)-3-phenyl-isoxazoline. nih.gov

This suggests that the reaction of a nitrile N-oxide with 2-methyl-1-nitroprop-1-ene would also be highly regioselective. The electronic factors, governed by the electrophilic nature of the nitroalkene and the nucleophilic character of the nitrile N-oxide, would control the orientation of the addition. researchgate.net The expected product would likely be an isoxazoline with the nitro group attached to the carbon originating from the β-carbon of the nitroalkene, leading to a 4-nitro-substituted isoxazoline ring.

Table 2: Predicted Regioselectivity in [3+2] Cycloaddition with Nitrile N-Oxides (Based on Analogy)

| Reactant 1 | Reactant 2 (Analog) | Predominant Regioisomer | Source |

| Arylonitrile N-oxide | E-3,3,3-trichloro-1-nitroprop-1-ene | 3-Aryl-4-nitro-5-trichloromethyl-2-isoxazoline | mdpi.comnih.gov |

| Benzonitrile N-oxide | 3-nitroprop-1-ene | 5-(nitromethyl)-3-phenyl-isoxazoline | nih.gov |

Formation of Isoxazolines

The synthesis of isoxazolines, a significant class of five-membered heterocycles, can be effectively achieved through the [3+2] cycloaddition reactions of nitroalkenes. One of the primary methods involves the reaction of nitroalkenes with nitrile N-oxides, which act as 1,3-dipoles. mdpi.comnih.gov While specific studies focusing solely on 2-methyl-1-nitroprop-1-ene are not extensively detailed in the provided literature, the general reactivity of conjugated nitroalkenes serves as a well-established precedent. mdpi.com These reactions are known to be effective for preparing 4-nitro- and 5-nitro-2-isoxazoline molecular segments. mdpi.com

The necessary nitrile N-oxides for this transformation are typically generated in situ from aldehydes. The process involves the formation of an oxime, followed by a halogenation/dehydrohalogenation sequence. mdpi.com Alternatively, the dehydration of primary nitro compounds in the presence of a dipolarophile can also yield the desired nitrile oxide for the cycloaddition. organic-chemistry.orgorganic-chemistry.org The reaction of a substituted nitroalkene like 2-methyl-1-nitroprop-1-ene with a nitrile N-oxide is expected to proceed via a polar, zw-type [3+2] cycloaddition mechanism. nih.gov Theoretical studies on similar systems, such as the reaction of benzonitrile oxide with 3-nitroprop-1-ene, confirm the zwitterionic reactivity of aryl nitrile N-oxides in these cycloadditions. nih.gov The regioselectivity of the addition is governed by the electronic properties of the reactants, with the nitro group strongly influencing the electrophilicity of the double bond.

Table 1: General Methods for Isoxazoline Synthesis from Alkenes

| Method | Dipole | Dipolarophile | Product | Key Features |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile N-Oxides | Alkenes | Isoxazolines | High regioselectivity, often polar mechanism. mdpi.comnih.gov |

| Oxidative Cycloaddition | Aldoximes | Alkenes | Isoxazolines | Catalyzed by hypervalent iodine reagents. organic-chemistry.org |

| Annulation | α-Nitrobenzyl bromides | Alkenes | 2-Isoxazoline N-oxides | Copper-catalyzed, perfect regioselectivity. |

Reactions with Azomethine Ylides

Azomethine ylides are versatile 1,3-dipoles extensively used in the synthesis of nitrogen-containing heterocycles, particularly pyrrolidines, through [3+2] cycloaddition reactions. sci-rad.comsci-rad.comnih.gov These reactions are noted for their high degree of regio- and stereoselectivity. nih.gov The interaction of azomethine ylides with electron-deficient alkenes, such as nitroalkenes, provides an efficient route to highly functionalized pyrrolidine (B122466) rings. sci-rad.comorganic-chemistry.org

Regioselectivity and Stereoselectivity

The [3+2] cycloaddition reaction between azomethine ylides and nitroalkenes is a polar process where the electron density flows from the ylide (the nucleophile) to the nitroalkene (the electrophile). nih.gov The regioselectivity of this addition is influenced by the substituents on both the ylide and the dipolarophile. elsevierpure.com In the case of 2-methyl-1-nitroprop-1-ene, the electron-withdrawing nitro group dictates the orientation of the cycloaddition. Computational and experimental studies on similar systems, such as trans-3,3,3-trichloro-1-nitroprop-1-ene, show that the reaction proceeds to form a single regioisomer. sci-rad.comresearchgate.net

The stereoselectivity is also a key feature of these reactions, often yielding a single diastereomer. For instance, the reaction of N-methyl azomethine ylide with trans-3,3,3-trichloro-1-nitroprop-1-ene leads exclusively to the (3SR,4RS) stereoisomer. sci-rad.com This high level of control is attributed to a concerted or a stepwise mechanism involving a transition state that minimizes steric interactions and maximizes orbital overlap. The stereochemical outcome can be reliably predicted and has been confirmed through various spectroscopic techniques. elsevierpure.com

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives through the reaction of 2-methyl-1-nitroprop-1-ene with azomethine ylides represents a powerful tool in organic synthesis. organic-chemistry.org Pyrrolidines are core structures in numerous biologically active compounds and natural products. sci-rad.comnih.gov The cycloaddition provides direct access to polysubstituted pyrrolidines bearing nitro and methyl groups, which can be further functionalized.

A common method for generating the required azomethine ylides in situ is the reaction of an α-amino acid, such as sarcosine, with an aldehyde or ketone. sci-rad.comnih.gov For example, a three-component reaction involving an isatin, sarcosine, and a nitroalkene can produce complex spirooxindole-pyrrolidine frameworks. nih.govresearchgate.net The reaction proceeds under mild conditions and often in environmentally benign solvents like ethanol/water mixtures, highlighting the efficiency and green aspects of this methodology. nih.govresearchgate.net

Table 2: Synthesis of Pyrrolidine Derivatives via [3+2] Cycloaddition

| Azomethine Ylide Source | Nitroalkene | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| Isatin + Sarcosine | (E)-3-(2-nitrovinyl)-indoles | Polycyclic pyrrolidine-fused spirooxindoles | EtOH/H₂O, Room Temp | 88-96% nih.govresearchgate.net |

| Sarcosine + Formaldehyde | trans-3,3,3-trichloro-1-nitroprop-1-ene | (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine | Mild conditions | High Yield sci-rad.com |

| 3-Aminoindoline-2-ones + Aldehydes | (E)-nitroalkenes | Spiro[pyrrolidine-2,3′-oxindoles] | Multicomponent reaction | Not specified nih.gov |

Reactions with Diazocompounds

Diazocompounds, particularly diazomethane (B1218177), react with α,β-unsaturated nitro compounds in [3+2] cycloaddition reactions to afford pyrazoline derivatives. nih.gov These heterocyclic intermediates can be valuable synthons for further transformations.

Formation of Pyrazoline Derivatives

The reaction of a nitroalkene with a diazocompound typically yields a pyrazoline. jocpr.com For example, (Z)-(2-nitroprop-1-en-1-yl)benzene reacts with diazomethane to give the corresponding pyrazoline. nih.gov Similarly, secondary nitroolefins react with diphenyl diazomethane to furnish 3-nitro pyrazolines. nih.gov Although direct examples with 2-methyl-1-nitroprop-1-ene are not specified, its structural similarity to these substrates suggests it would undergo a similar transformation. Pyrazolines are a class of heterocycles with a broad spectrum of reported biological activities, making their synthesis a topic of significant interest. revistabionatura.orgbiomedpharmajournal.org

The mechanism involves the 1,3-dipolar cycloaddition of the diazocompound across the carbon-carbon double bond of the nitroalkene. The regioselectivity is such that the terminal nitrogen of the diazo group attacks the β-carbon of the nitroalkene, and the carbon of the diazo group attacks the α-carbon.

Rearrangement to Pyrazoles

The initially formed pyrazoline derivatives from the reaction of nitroalkenes and diazocompounds are often unstable. nih.gov They can readily undergo elimination of the nitro group, which departs as oxides of nitrogen, upon heating or treatment with acid or base, leading to the formation of the more stable aromatic pyrazole (B372694) ring. nih.govscilit.com This rearrangement provides a facile route to substituted pyrazoles, which are privileged scaffolds in medicinal chemistry. nih.gov For instance, the pyrazoline formed from (Z)-(2-nitroprop-1-en-1-yl)benzene loses its nitro group to yield 3-methyl-4-phenyl-1H-pyrazole. nih.gov This two-step sequence, cycloaddition followed by elimination-aromatization, is a classic and effective method for pyrazole synthesis from α,β-unsaturated compounds.

Theoretical Descriptions of Cycloaddition Mechanisms

The [3+2] cycloaddition (32CA) reactions of 2-methyl-1-nitroprop-1-ene, particularly with (Z)-C-aryl-N-phenylnitrones, have been extensively explored through computational studies to understand their regioselectivity, stereoselectivity, and molecular mechanism. researchgate.netresearchgate.net These reactions are understood to be polar processes, initiated by the attack of the nucleophilic oxygen atom of the nitrone on the electrophilic β-carbon atom of the nitroalkene moiety. This interaction preferentially leads to the formation of 4-nitro-substituted isoxazolidine cycloadducts. researchgate.netresearchgate.net

Molecular Electron Density Theory (MEDT) Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the course of these cycloaddition reactions. researchgate.netresearchgate.net According to MEDT, the changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. Analysis within this framework categorizes the 32CA reactions of 2-methyl-1-nitroprop-1-ene as polar processes characterized by a forward electron density flux. researchgate.netresearchgate.net This classification stems from the electronic properties of the reactants, where the nitroalkene acts as a strong electrophile and the nitrone as a moderate nucleophile. researchgate.net MEDT studies have been crucial in confirming that these reactions proceed through a one-step mechanism, despite their polar nature. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations have been the primary tool for investigating the potential energy surfaces of these cycloaddition reactions. researchgate.netresearchgate.net Specifically, the B3LYP/6-31G(d) level of theory has been employed to explore the reaction paths between 2-methyl-1-nitroprop-1-ene and various C-aryl-N-phenylnitrones. researchgate.net These computational studies are essential for locating and characterizing the transition states and any potential intermediates, thereby mapping out the complete energy profile of the reaction. The calculations help in determining the activation energies, which in turn explain the kinetic feasibility and selectivity of the observed reaction pathways. researchgate.netresearchgate.net The outcomes from DFT studies corroborate the polar nature of the reaction and provide quantitative data on the energetics of the process. researchgate.net

Characterization of Transition States: Synchronicity and Asynchronicity

A key finding from DFT studies is the nature of the transition states (TSs) involved in the [3+2] cycloaddition of 2-methyl-1-nitroprop-1-ene. The reactions proceed via asynchronous transition states. researchgate.netresearchgate.net In an asynchronous TS, the formation of the two new sigma bonds does not occur to the same extent simultaneously. For the reaction with nitrones, the formation of the C-C bond is typically more advanced than the O-C bond in the transition state. researchgate.net However, a noteworthy finding is that the degree of asynchronicity in these specific reactions is unexpectedly low. This low asynchronicity is significant because it is insufficient to enforce a stepwise, zwitterionic mechanism, which can sometimes be competitive in polar cycloadditions. researchgate.netresearchgate.net Instead, it confirms that the reaction follows a concerted, one-step pathway. researchgate.net

Reactivity Indices: Electrophilicity and Nucleophilicity (Conceptual DFT)

Conceptual DFT provides a set of reactivity indices that help in understanding and predicting the course of chemical reactions. mdpi.comnih.govsemanticscholar.org The global electrophilicity (ω) and nucleophilicity (N) indices are particularly useful for characterizing the reactants in polar cycloadditions. researchgate.netmdpi.com

Based on DFT calculations, 2-methyl-1-nitroprop-1-ene is classified as a strong electrophile, with a calculated global electrophilicity index (ω) greater than 2.0 eV. researchgate.netresearchgate.net In contrast, the reacting (Z)-C-aryl-N-phenylnitrones are classified as moderate nucleophiles. researchgate.net This significant difference in the electronic character of the reactants explains the polar nature of the reaction and the direction of electron flow from the nucleophilic nitrone to the electrophilic nitroalkene. researchgate.netresearchgate.net

| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|---|

| 2-Methyl-1-nitroprop-1-ene | -4.71 | 5.32 | 2.08 | 1.53 |

| (Z)-C-phenyl-N-phenylnitrone | -3.69 | 4.72 | 1.45 | 2.88 |

Data calculated at the B3LYP/6-31G(d) level of theory.

Local reactivity indices, such as Parr functions, are used to predict regioselectivity. The analysis shows that the most nucleophilic center of the nitrone is the oxygen atom, while the most electrophilic center of 2-methyl-1-nitroprop-1-ene is the β-carbon atom. This aligns perfectly with the observed formation of 4-nitroisoxazolidines. researchgate.netresearchgate.net

Bonding Evolution Theory (BET) Investigations

While specific Bonding Evolution Theory (BET) studies for the cycloaddition reactions of 2-methyl-1-nitroprop-1-ene were not found in the surveyed literature, BET provides a detailed description of the bond formation/breaking processes along a reaction pathway. rsc.orgresearchgate.net For similar [3+2] cycloaddition reactions of nitrones with other electron-deficient alkenes, BET analysis has shown that the reactions occur in distinct phases. rsc.orgresearchgate.net Such an analysis for 2-methyl-1-nitroprop-1-ene would involve tracking the changes in electron density from the reactants' ground states, through the transition state, to the final product. It would precisely detail the sequence of electronic events, such as the depopulation of the C=C and C=N double bonds and the subsequent formation of the new C-C and O-C single bonds, providing a definitive picture of the bonding changes and confirming the non-concerted nature of the bond formation process within a single kinetic step. rsc.orgresearchgate.netrsc.org

Other Key Transformations

Beyond cycloaddition reactions, the structure of 2-methyl-1-nitroprop-1-ene makes it a valuable precursor for a variety of other chemical transformations. The high reactivity of the conjugated nitroalkene system allows for its participation in several types of reactions. sci-rad.com

Diels-Alder Reactions : As a dienophile, it can react with conjugated dienes to form six-membered rings. sci-rad.com

Michael Additions : The electrophilic β-carbon is susceptible to attack by a wide range of nucleophiles in Michael-type additions.

Hetero Diels-Alder Reactions : It can participate as the dienophile in hetero Diels-Alder reactions to synthesize heterocyclic compounds. sci-rad.comresearchgate.net

Synthesis of other cyclic systems : Conjugated nitroalkenes are known to participate in the formation of three, four, and seven-membered rings under various conditions. sci-rad.com

Furthermore, the nitro group itself is a versatile functional group that can be transformed into numerous other functionalities, greatly enhancing the synthetic utility of the parent nitroalkene. researchgate.net These transformations include:

Reduction to primary amines. researchgate.net

Conversion into oximes. researchgate.net

Transformation into carbonyl compounds via the Nef reaction. researchgate.net

Conversion into nitronates, which can be used in further synthetic steps. researchgate.net

These potential transformations underscore the importance of 2-methyl-1-nitroprop-1-ene and related conjugated nitroalkenes as intermediates in the synthesis of a diverse array of complex organic molecules. researchgate.netsci-rad.com

Reduction of the Nitro Group to Amines and Hydroxylamines

Information detailing the specific conditions, reagents, and yields for the reduction of 2-Methyl-1-nitroprop-1-ene to its corresponding amine (2-methylpropan-1-amine) or hydroxylamine (B1172632) is not available in the provided search results. General methods for the reduction of aliphatic nitro compounds are well-documented and include catalytic hydrogenation (e.g., using Pd/C or Raney nickel) and chemical reductions with reagents like lithium aluminum hydride or iron in acidic media. However, no studies applying these methods specifically to 2-Methyl-1-nitroprop-1-ene were found.

Substitution Reactions Involving the Nitro Moiety

No specific examples or mechanistic studies of substitution reactions where the nitro group of 2-Methyl-1-nitroprop-1-ene is displaced by another functional group could be located. While the nitro group can act as a leaving group in certain nucleophilic substitution reactions, particularly in allylic systems, dedicated research on this aspect for 2-Methyl-1-nitroprop-1-ene is not apparent from the search findings.

Role in Cascade and Multicomponent Reactions

There is no available research detailing the participation of 2-Methyl-1-nitroprop-1-ene as a substrate in cascade or multicomponent reactions. Although nitroalkenes are known to be valuable components in such complex transformations, serving as Michael acceptors and versatile intermediates, specific studies involving 2-Methyl-1-nitroprop-1-ene in these reaction sequences have not been reported in the searched literature.

Due to the absence of specific research findings for 2-Methyl-1-nitroprop-1-ene in the requested areas, no data tables can be generated.

Applications of 2 Methyl 1 Nitroprop 1 Ene in Advanced Organic Synthesis

Building Block for Complex Organic Scaffolds

The strategic placement of a nitro group and a methyl-substituted alkene functionality makes 2-Methyl-3-nitroprop-1-ene an excellent Michael acceptor. This characteristic is fundamental to its application in the construction of complex organic scaffolds through carbon-carbon bond-forming reactions. The electron-withdrawing nature of the nitro group activates the double bond towards nucleophilic attack, facilitating the formation of new chiral centers and intricate molecular frameworks.

In this context, this compound participates in conjugate addition reactions with a wide array of nucleophiles. These include enolates, enamines, and organometallic reagents, leading to the formation of larger, more complex structures. The resulting nitroalkane products can be further elaborated, as the nitro group itself is a versatile functional handle that can be transformed into other functionalities such as amines, carbonyls, or even cleaved to leave an alkyl chain. This versatility allows for a modular approach to the synthesis of complex target molecules.

Table 1: Michael Addition Reactions with this compound

| Nucleophile | Product Type | Potential Applications |

|---|---|---|

| Malonates | Substituted nitroalkanes | Precursors to amino acids, complex natural products |

| Organocuprates | Alkylated nitroalkanes | Building blocks for pharmaceuticals and agrochemicals |

Precursor in the Synthesis of Heterocyclic Ring Systems

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The nitroalkene moiety serves as a linchpin for various cycloaddition and tandem reactions, providing efficient pathways to a range of nitrogen- and oxygen-containing heterocycles.

A prominent example is its use in [3+2] cycloaddition reactions. When treated with 1,3-dipoles such as nitrones or azomethine ylides, this compound readily forms five-membered heterocyclic rings like isoxazolidines and pyrrolidines. jchps.comnih.govnih.gov These reactions often proceed with high regio- and stereoselectivity, offering a powerful tool for the construction of stereochemically rich heterocyclic frameworks that are prevalent in many natural products and pharmaceuticals.

Furthermore, this compound can be employed in the synthesis of six-membered heterocycles through hetero-Diels-Alder reactions or tandem Michael addition-cyclization sequences. For instance, reaction with enamines can lead to the formation of substituted piperidines, a common motif in medicinal chemistry. The versatility of the nitro group in the resulting cycloadducts allows for further chemical manipulation, expanding the diversity of accessible heterocyclic systems.

Table 2: Heterocyclic Systems Derived from this compound

| Reaction Type | Reagent | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Nitrones | Isoxazolidines |

| [3+2] Cycloaddition | Azomethine ylides | Pyrrolidines |

| Michael Addition/Cyclization | Enamines | Piperidines |

Strategic Intermediate for Chemical Transformations

Beyond its direct use in constructing molecular backbones, this compound serves as a strategic intermediate for a variety of chemical transformations. The nitro group, often referred to as a "synthetic chameleon," can be converted into a plethora of other functional groups, making it an invaluable tool for synthetic planning.

For example, the nitro group can be reduced to an amine, providing a straightforward route to primary amines with a neopentyl-like structure. This transformation is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules where a primary amine is a key pharmacophore.

Alternatively, the nitro group can be transformed into a carbonyl group via the Nef reaction, yielding ketones or aldehydes. This conversion allows for the introduction of a carbonyl functionality at a specific position within a molecule after the initial carbon-carbon bond-forming reactions have been carried out. This two-step process of Michael addition followed by a Nef reaction provides a powerful method for the synthesis of 1,4-dicarbonyl compounds and related structures.

Development of Novel Synthetic Protocols

The unique reactivity of this compound has spurred the development of novel synthetic protocols and methodologies. Its ability to participate in cascade or domino reactions has been exploited to create complex molecules in a single, efficient operation. These tandem reactions, where multiple bond-forming events occur in a sequential manner without the isolation of intermediates, are highly desirable in modern organic synthesis due to their atom and step economy.

For instance, organocatalyzed asymmetric Michael additions to this compound have been developed, allowing for the enantioselective synthesis of chiral nitroalkanes. These protocols often utilize chiral secondary amines or thioureas as catalysts to control the stereochemical outcome of the reaction.

Moreover, the exploration of multicomponent reactions involving this compound has opened up new avenues for the rapid generation of molecular complexity. In these reactions, three or more starting materials are combined in a single pot to form a complex product, often with the formation of multiple new bonds and stereocenters. The development of such efficient and elegant synthetic strategies continues to be an active area of research, with this compound playing a central role as a versatile and reactive substrate.

Future Directions and Emerging Research Avenues for 2 Methyl 1 Nitroprop 1 Ene

Exploration of Undiscovered Reactivity Patterns

The reactivity of nitroalkenes is well-established in certain areas, such as Michael additions and cycloadditions, but the unique substitution pattern of 2-methyl-3-nitroprop-1-ene may lead to novel reactivity. Future research will likely focus on expanding its known reaction profile.

A primary area of investigation is the [3+2] cycloaddition reaction. Studies on analogous compounds, such as 2-methyl-1-nitroprop-1-ene (B1295166) and various trihalomethyl-substituted nitropropenes, have shown that they readily react with three-atom components like nitrones and nitrile N-oxides to form complex heterocyclic structures. researchgate.netnih.govmdpi.com It is anticipated that this compound will serve as a competent dipolarophile in similar reactions, providing access to a variety of isoxazolidines and isoxazolines. The regioselectivity and stereoselectivity of these cycloadditions, influenced by the allylic methyl group, present a key area for detailed mechanistic studies.

Furthermore, exploring its participation in other pericyclic reactions, such as Diels-Alder reactions where it could function as a heterodienophile, could yield novel six-membered heterocyclic systems. Investigating its behavior under radical-mediated conditions or photochemically induced transformations could also unlock new synthetic pathways not accessible through traditional ionic reaction mechanisms.

Application in Catalytic Asymmetric Synthesis

The development of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. mdpi.com Catalytic asymmetric synthesis offers an efficient route to such molecules, and this compound is a promising substrate for these methodologies.

Future work should target the use of chiral catalysts to control the stereochemical outcome of reactions involving this nitroalkene. For instance, asymmetric Michael additions of nucleophiles to the activated double bond, catalyzed by chiral organocatalysts or metal complexes, could produce valuable chiral synthons. Similarly, enantioselective [3+2] cycloaddition reactions, guided by chiral Lewis acids, could lead to the synthesis of optically active nitrogen- and oxygen-containing heterocycles. researchgate.net The development of such reactions would be a significant advancement, as the synthesis of heteroatom-substituted axially chiral allenes and other complex chiral frameworks remains a challenge. rsc.org

The insights gained from successful asymmetric transformations of other activated alkenes can serve as a blueprint for developing protocols for this compound, opening doors to new libraries of chiral molecules with potential biological activity. rsc.org

Integration into Flow Chemistry Methodologies

The synthesis and subsequent reactions of nitro compounds can be highly exothermic and potentially hazardous, making them ideal candidates for the application of continuous flow chemistry. europa.eu This technology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov

Integrating the synthesis and derivatization of this compound into flow systems could mitigate safety risks by minimizing the volume of reactive material at any given time and by enabling superior heat dissipation. europa.eu For example, a continuous flow platform could be designed for the nitration reaction to produce the target compound, followed by immediate consumption in a subsequent reaction module, such as a cycloaddition or reduction. This approach has been successfully demonstrated for the synthesis of nitrofuran pharmaceuticals and other energetic materials, highlighting its robustness and efficiency. uliege.beenergetic-materials.org.cn The adoption of flow methodologies would not only improve the safety profile but also facilitate more efficient and reproducible production for both research and potential industrial applications.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net Advanced computational modeling, particularly using Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), can provide deep mechanistic insights and guide experimental design.

For this compound, computational studies can be employed to predict its behavior in various reactions. For example, modeling the transition states of potential [3+2] cycloaddition reactions can elucidate the factors controlling regioselectivity and stereoselectivity. researchgate.netmdpi.com These theoretical calculations can help rationalize experimental outcomes and predict the most favorable reaction conditions, saving significant experimental effort. MEDT analysis can further clarify the electronic nature of the reactions, classifying them based on their polar or non-polar character. mdpi.com Such predictive power is crucial for designing efficient and selective synthetic routes toward complex target molecules.

| Computational Method | Application to Nitroalkene Reactivity | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of transition state energies, reaction profiles, and activation barriers for cycloaddition reactions. researchgate.netmdpi.com | Prediction of regio- and stereochemical outcomes; identification of the most favorable reaction pathways. |

| Molecular Electron Density Theory (MEDT) | Analysis of the electronic structure of reactants to classify reaction mechanisms (e.g., polar, zw-type). nih.govmdpi.com | Understanding the fundamental electronic interactions driving reactivity and selectivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions in transition states. | Detailed understanding of bond formation/breaking processes during reactions. |

Diversification of Synthetic Applications in Specialty Chemicals

The functional groups within this compound—a nitro group and a reactive double bond—make it a versatile precursor for a wide range of specialty chemicals. Future research should focus on leveraging this reactivity to access diverse molecular scaffolds.

The nitro group is a particularly valuable synthetic handle. It can be readily reduced to an amine, which serves as a gateway to a vast array of nitrogen-containing compounds, including amides, sulfonamides, and complex heterocyclic systems like pyridines or quinolones. mdpi.commdpi.com Alternatively, the nitro group can be transformed into other functionalities, such as oximes or nitriles, further expanding its synthetic utility.

The carbon-carbon double bond can participate in a variety of addition and functionalization reactions. Beyond cycloadditions, this includes hydroboration-oxidation, epoxidation, and dihydroxylation, allowing for the introduction of oxygen-containing functional groups with potential for further elaboration. The combination of these transformations could enable the use of this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like specialized polymers and dyes.

Investigation of Novel Derivatives with Tunable Reactivity

Modifying the structure of this compound can lead to the creation of novel derivatives with finely tuned electronic and steric properties, thereby controlling their reactivity. This approach allows for the rational design of building blocks tailored for specific synthetic applications.

Introducing electron-withdrawing or electron-donating groups at various positions on the molecule can significantly alter the electrophilicity of the double bond. For example, replacing the methyl group with a trifluoromethyl group would dramatically increase its reactivity towards nucleophiles and change its behavior in cycloaddition reactions. Conversely, introducing an electron-donating group could favor different reaction pathways. This strategy of "tuning" reactivity through structural modification is a powerful tool in modern organic synthesis. mdpi.com Research into these novel derivatives will expand the synthetic toolbox and provide access to compounds with unique chemical properties and potential applications.

| Proposed Derivative Structure | Anticipated Change in Reactivity | Potential Synthetic Application |

| 2-(Trifluoromethyl)-3-nitroprop-1-ene | Increased electrophilicity of the double bond | Enhanced reactivity in Michael additions and polar cycloadditions. |

| 2-(4-Methoxyphenyl)-3-nitroprop-1-ene | Altered electronic properties, potential for extended conjugation | Precursor for electro-optical materials or fluorescent probes. researchgate.net |

| 3-Nitrobut-1-en-2-yl acetate (B1210297) | Introduction of a leaving group for substitution reactions | Access to allylic substitution products. |

| (3-Nitroprop-1-en-2-yl)methanol | Addition of a hydroxyl group for further functionalization | Building block for polyesters or other polymers. |

Q & A

How can researchers optimize the synthesis of 2-methyl-3-nitroprop-1-ene to minimize side reactions while maintaining yield?

Basic Research Focus : Synthesis protocol refinement.

Methodological Answer :

- Experimental Design : Use fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing nitroalkene formation .

- Data Analysis : Monitor reaction progress via gas chromatography (GC) or HPLC to quantify intermediates and byproducts. Compare kinetic profiles under varying conditions to isolate optimal parameters.

- Contradiction Resolution : If conflicting yields arise, verify purity of starting materials (e.g., via NMR) and assess solvent stability under reaction conditions.

What analytical techniques are most reliable for resolving structural ambiguities in this compound derivatives?

Advanced Research Focus : Spectroscopic data interpretation.

Methodological Answer :

- Multi-Technique Validation : Combine / NMR, IR (for nitro group confirmation), and high-resolution mass spectrometry (HRMS) to cross-validate molecular structure .

- Contradiction Analysis : If spectral data conflicts (e.g., unexpected splitting in NMR), perform computational simulations (DFT) to predict spectra or isolate intermediates for X-ray crystallography .

How should researchers address discrepancies in reported nitroalkene stability data for this compound?

Advanced Research Focus : Stability studies under controlled conditions.

Methodological Answer :

- Controlled Replicates : Conduct stability trials in inert atmospheres (argon/glovebox) to exclude oxygen/humidity effects. Use accelerated aging studies (e.g., elevated temperatures) with GC-MS monitoring .

- Statistical Analysis : Apply ANOVA to compare degradation rates across studies; identify outliers due to impurities (e.g., residual acids) using LC-MS .

What strategies ensure reproducibility in catalytic asymmetric reactions involving this compound?

Basic Research Focus : Catalyst screening and reaction reproducibility.

Methodological Answer :

- Catalyst Library Testing : Systematically evaluate chiral catalysts (e.g., organocatalysts, metal complexes) using enantiomeric excess (ee) as a key metric via chiral HPLC .

- Data Transparency : Report full experimental details (e.g., solvent batch, humidity levels) to mitigate variability .

How can computational modeling predict regioselectivity in this compound reactions?

Advanced Research Focus : Computational chemistry integration.

Methodological Answer :

- DFT/Molecular Dynamics : Model transition states to predict electrophilic/nucleophilic attack sites. Validate with isotopic labeling experiments (e.g., -labeled nitro groups) .

- Contradiction Management : If experimental outcomes deviate from predictions, re-examine solvent effects or protonation states in simulations.

What protocols are recommended for characterizing reactive intermediates in this compound polymerization?

Advanced Research Focus : Mechanistic studies.

Methodological Answer :

- In-Situ Monitoring : Use stopped-flow IR or Raman spectroscopy to capture transient intermediates .

- Data Interpretation : Compare time-resolved spectral data with kinetic models (e.g., Arrhenius plots) to confirm reaction pathways.

How should researchers handle contradictory toxicity profiles reported for this compound?

Basic Research Focus : Safety and handling protocols.

Methodological Answer :

- Dose-Response Studies : Replicate toxicity assays (e.g., Ames test for mutagenicity) under standardized conditions (pH, temperature) .

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological inconsistencies (e.g., solvent choice affecting bioavailability) .

What steps validate the purity of this compound in kinetic studies?

Basic Research Focus : Purity assessment.

Methodological Answer :

- Multi-Detector Systems : Employ HPLC-DAD/ELSD to detect trace impurities (e.g., nitroalkane dimers) .

- Reference Standards : Cross-check retention times with synthesized/purified analogs .

How can researchers resolve conflicting data on the photodegradation pathways of this compound?

Advanced Research Focus : Photochemical analysis.

Methodological Answer :

- Controlled Irradiation : Use monochromatic light sources (e.g., LED arrays) to isolate wavelength-specific degradation. Monitor via UV-Vis and LC-MS .

- Isotope Labeling : Introduce or deuterated analogs to track bond cleavage mechanisms .

What criteria should guide literature selection for meta-analyses on this compound applications?

Advanced Research Focus : Literature review rigor.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.